molecular formula C13H17NO B14640939 1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one CAS No. 55713-39-8

1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one

Cat. No.: B14640939
CAS No.: 55713-39-8
M. Wt: 203.28 g/mol
InChI Key: BJKMCMDOXFFMSK-UHFFFAOYSA-N
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Description

1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving isoquinoline derivatives.

    Medicine: Investigation of pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: Structurally related compound with similar chemical properties.

    Tetrahydroisoquinoline: Reduced form of isoquinoline with different reactivity.

Uniqueness

1,3,6,6-Tetramethyl-7,8-dihydroisoquinolin-5(6H)-one is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

55713-39-8

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1,3,6,6-tetramethyl-7,8-dihydroisoquinolin-5-one

InChI

InChI=1S/C13H17NO/c1-8-7-11-10(9(2)14-8)5-6-13(3,4)12(11)15/h7H,5-6H2,1-4H3

InChI Key

BJKMCMDOXFFMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2=O)(C)C)C(=N1)C

Origin of Product

United States

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